molecular formula C22H22ClN3O3 B2970239 1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-67-6

1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2970239
CAS RN: 899983-67-6
M. Wt: 411.89
InChI Key: AZDPAGRZBYYUJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research involving the molecular interaction of antagonist compounds with the CB1 cannabinoid receptor provides insights into the conformational analysis and pharmacophore models. These studies contribute to understanding the steric and electrostatic interactions crucial for binding to receptors, which could be relevant for the design of compounds with specific receptor affinities, including potential applications in medicinal chemistry and drug design (J. Shim et al., 2002).

Antimicrobial Activity

Compounds synthesized from chalcone derivatives and their biological activities have been explored, revealing that heterocyclic compounds, including pyrazoles, isoxazoles, oxazines, and thiazines, exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (L. Saadi, 2017; N. Patel et al., 2011).

Anticancer Activity

The synthesis of quinone-based heterocycles has shown broad-spectrum anticancer activity against various cancer cell lines, indicating the potential for these compounds in cancer research and therapy development (A. Aly et al., 2020).

properties

IUPAC Name

1-[2-(5-chloro-2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-14(27)25-10-8-22(9-11-25)26-19(16-4-2-3-5-21(16)29-22)13-18(24-26)17-12-15(23)6-7-20(17)28/h2-7,12,19,28H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDPAGRZBYYUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

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